molecular formula C22H23N5O5S B11276266 N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

Cat. No.: B11276266
M. Wt: 469.5 g/mol
InChI Key: IBWPCIVDSKYOGT-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a sulfanyl group, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and carbonyl compounds.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazine ring.

    Coupling with the Propanamide Moiety: The final step involves coupling the triazine-sulfanyl intermediate with the propanamide moiety, often using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethoxyphenyl)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide: Similar structure but with an amino group instead of an acetamido group.

    N-(3,5-Dimethoxyphenyl)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide: Similar structure but with a hydroxy group instead of an acetamido group.

Uniqueness

The uniqueness of N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetamido and sulfanyl groups, along with the triazine ring, provides a unique scaffold for interaction with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C22H23N5O5S/c1-12(20(29)24-14-9-15(31-3)11-16(10-14)32-4)33-22-25-21(30)19(26-27-22)17-7-5-6-8-18(17)23-13(2)28/h5-12H,1-4H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

IBWPCIVDSKYOGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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